

MPI60 scanner calibration and maintenance issues.

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MPI60 Scanner Technical Support Center

Welcome to the technical support center for the **MPI60** scanner. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and maintain your instrument for optimal performance during your experiments.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate the MPI60 scanner?

It is recommended to calibrate the **MPI60** scanner periodically to ensure proper performance and data quality.[1][2] The default calibration period is typically set to 30 days, but you should perform a calibration under the following circumstances:

- If you observe a decrease in the quality of your scan data compared to previous scans.[1][2]
- If the external conditions, such as the ambient temperature of the device, have changed significantly during use.[1][2]
- When the configured calibration period has passed.[1][2]

Q2: What are the initial steps to take if I encounter an error during a scan?

If an error occurs, first check for any physical obstructions or issues with the sample placement. Ensure all cable connections are secure and that the scanner is on a stable, flat surface.[3][4] A



simple restart of both the scanner and the connected computer can often resolve temporary connectivity or software glitches.[4][5]

Q3: Can I use third-party reagents or consumables with the MPI60 scanner?

For optimal and reliable results, it is highly recommended to use only manufacturer-approved reagents and consumables. The use of non-validated third-party products may lead to inaccurate results, damage to the instrument, and could void your warranty.

Q4: What environmental conditions are optimal for the MPI60 scanner?

The **MPI60** scanner should be operated in a temperature and humidity-controlled environment. Refer to your user manual for the specific acceptable ranges. Drastic changes in temperature can affect the scanner's performance and calibration.[1][2]

Troubleshooting Guides Calibration Failures

Problem: The scanner repeatedly fails the calibration process.[4]

Possible Causes & Solutions:



Cause	Solution	
Contaminated or Damaged Calibration Plate	The calibration panel is a delicate component; do not touch its surface.[1][2] Inspect the calibration plate for dust, fingerprints, or scratches. Clean it gently with a manufacturer-approved lens cleaning solution and a lint-free cloth.[5] If the plate is scratched or damaged, contact technical support for a replacement.	
Unstable Environment	Ensure the scanner is placed on a stable, vibration-free surface.[3][4]	
Scanner Temperature	If the scanner is too cold, it may require pre- heating to reach its optimal operating temperature for the best performance.[1][6] Allow the scanner to warm up to the ambient temperature of the laboratory before initiating calibration.[1]	
Outdated Software/Firmware	Ensure your scanner's control software and firmware are up to date. Check the manufacturer's website for the latest versions.[3] [4]	

Image Quality Issues

Problem: Scanned images appear blurry, distorted, or contain artifacts.[3][4][7][8]

Possible Causes & Solutions:



Cause	Solution	
Dirty Optics	The scanner's lenses may be contaminated. Clean the scanner's lenses using an approved cleaning solution and a lint-free cloth.[3][5]	
Incorrect Sample Preparation	Review the sample preparation guidelines in your experimental protocol. Ensure samples are correctly positioned and free of bubbles or debris.	
Software-related Artifacts	Compression or processing artifacts can sometimes be introduced by the software.[9] Ensure you are using the recommended settings for your application. A reinstallation of the software may resolve issues with corrupted files.[5][9]	
Calibration Required	Poor scan quality is a primary indicator that calibration is needed.[1][2][7] Perform a full system calibration.	

Connectivity and Software Problems

Problem: The scanner fails to connect to the computer, or the software freezes or crashes.[3][4] [5]

Possible Causes & Solutions:



Cause	Solution	
Loose or Damaged Cables	Check that all USB and power cables are securely connected to both the scanner and the computer.[3][4][5] Inspect cables for any visible damage.	
Driver or Software Issues	Reinstall the scanner drivers and ensure the control software is up to date.[5] Running the software as an administrator can sometimes resolve permission-related issues.	
Network Configuration (if applicable)	If your scanner connects via a network, verify the network settings and ensure the scanner and computer are on the same subnet.	
Computer Resource Overload	Close any unnecessary applications running in the background to free up system resources.[5]	

Experimental Protocols Standard Quality Control (QC) Protocol

This protocol outlines the steps for a routine quality control check to ensure the **MPI60** scanner is performing within specifications.

Materials:

- MPI60 Quality Control Phantom (P/N 789-012)
- · Lint-free optical wipes
- 70% Isopropyl alcohol

Procedure:

- Visual Inspection:
 - Perform a visual inspection of the scanner, checking for any dust or debris on the exterior.



- Inspect all cables for damage or wear.
- Ensure the scanner is on a level and stable surface.
- System Initialization:
 - Power on the MPI60 scanner and the connected computer.
 - Launch the MPI60 Control Software.
 - Allow the system to warm up for at least 30 minutes to ensure temperature stability.
- Optics Cleaning:
 - Gently wipe the surface of the scanner lens with a lint-free wipe lightly dampened with 70% isopropyl alcohol.
 - Allow the lens to air dry completely before proceeding.
- System Calibration:
 - Navigate to the 'Maintenance' tab in the control software and select 'Calibration'.
 - Follow the on-screen instructions to perform a full system calibration using the provided calibration plate.
 - Upon completion, verify that the software indicates a successful calibration.
- Phantom Scan:
 - Place the QC Phantom in the scanner's imaging chamber.
 - Run the predefined "QC Scan" protocol from the software.
 - The scan will acquire a dataset from the phantom.
- Data Analysis:
 - The software will automatically analyze the phantom scan data and generate a QC report.



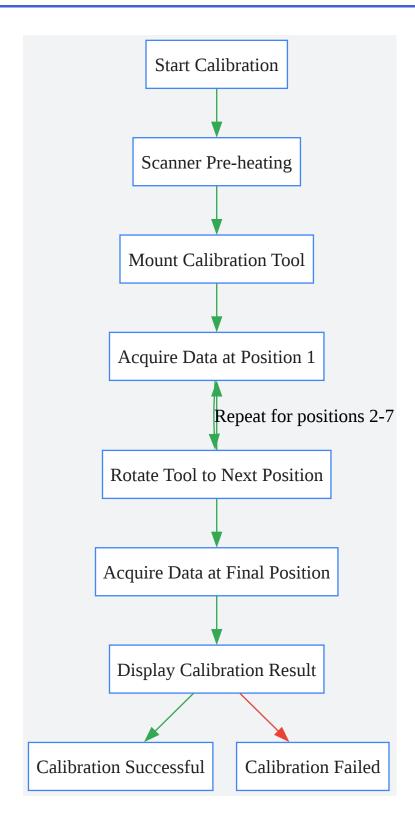
- The report will include measurements for key performance indicators.
- Performance Verification:
 - Compare the results from the QC report to the acceptable ranges specified in the table below.
 - If all parameters are within range, the scanner is ready for experimental use.
 - If any parameter fails, repeat the QC protocol. If it fails a second time, refer to the troubleshooting guides or contact technical support.

Quantitative QC Parameters:

Parameter	Specification	Acceptance Range	Last QC Value
Signal-to-Noise Ratio (SNR)	> 100	100 ± 5	102.3
Spatial Resolution (µm)	< 50	< 50	48.1
Linearity (%)	> 99	> 99	99.6
Uniformity (%)	< 2	< 2	1.8

Visual Guides MPI60 Calibration Workflow





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Caption: A flowchart illustrating the sequential steps of the MPI60 scanner calibration process.



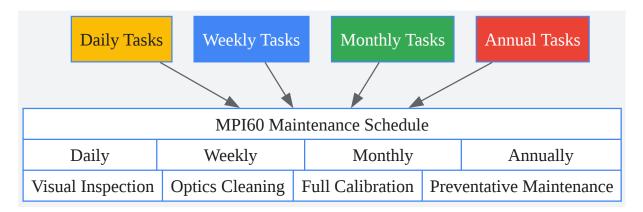
Troubleshooting Logic for Image Artifacts



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Caption: A decision tree to guide users in troubleshooting image artifact issues.

MPI60 Maintenance Schedule



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Caption: A diagram categorizing MPI60 maintenance tasks by their recommended frequency.

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